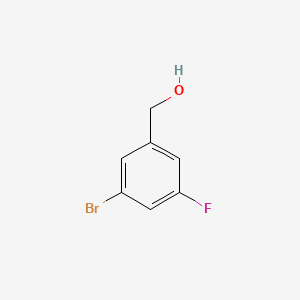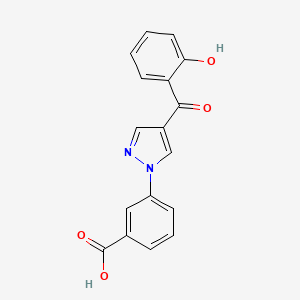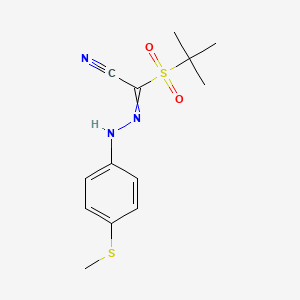
3-Bromo-5-fluorobenzyl alcohol
Vue d'ensemble
Description
3-Bromo-5-fluorobenzyl alcohol: is an organic compound with the molecular formula C₇H₆BrFO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine at the third position and fluorine at the fifth position. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Mécanisme D'action
Target of Action
It’s known that benzyl alcohols can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
3-Bromo-5-fluorobenzyl alcohol, like other benzyl alcohols, can undergo various reactions. One of the key reactions is the Suzuki–Miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
Benzyl alcohols can participate in various biochemical reactions, including oxidation and substitution . For instance, they can be converted into alkyl halides through a reaction with a hydrogen halide .
Pharmacokinetics
The pharmacokinetics of benzyl alcohols can be influenced by factors such as their lipophilicity, molecular size, and the presence of functional groups .
Result of Action
It’s known that benzyl alcohols can cause various biological effects depending on their specific targets and the type of biochemical reactions they undergo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of acid can facilitate the conversion of benzyl alcohols into alkyl halides . Moreover, the reaction conditions, such as temperature and solvent, can also affect the reaction rate and product yield .
Analyse Biochimique
Biochemical Properties
It is known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve various enzymes, proteins, and other biomolecules, leading to diverse biochemical interactions .
Cellular Effects
It is known that benzylic compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that 3-Bromo-5-fluorobenzyl alcohol could potentially influence cell function and cellular processes.
Molecular Mechanism
It is known that benzylic compounds can undergo free radical reactions . In these reactions, a bromine atom is lost, leaving behind a radical that can remove a hydrogen atom to form a new compound . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzylic compounds can undergo various reactions over time . These reactions could potentially lead to changes in the compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that benzylic compounds can undergo various reactions, which could potentially involve various enzymes or cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-5-fluorobenzyl alcohol can be achieved through several synthetic routes. One common method involves the reduction of 3-Bromo-5-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-Bromo-5-fluorobenzaldehyde using a palladium catalyst on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-fluorobenzyl alcohol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃), acetic acid.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: 3-Bromo-5-fluorobenzaldehyde.
Reduction: 3-Bromo-5-fluorobenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-fluorobenzyl alcohol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities, making it valuable in drug discovery and development .
Industry: The compound is employed in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-fluorobenzyl alcohol
- 3-Bromo-4-fluorobenzyl alcohol
- 4-Bromo-5-fluorobenzyl alcohol
Comparison: 3-Bromo-5-fluorobenzyl alcohol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This positioning can affect the compound’s reactivity and the types of reactions it undergoes. For example, the presence of bromine at the third position and fluorine at the fifth position can influence the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
(3-bromo-5-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWBQTOZXPPFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377712 | |
| Record name | 3-Bromo-5-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216755-56-5 | |
| Record name | (3-Bromo-5-fluorophenyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216755-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromo-5-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B1333081.png)
![1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one](/img/structure/B1333083.png)


![3-[(Tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B1333087.png)

![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)
![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333111.png)

